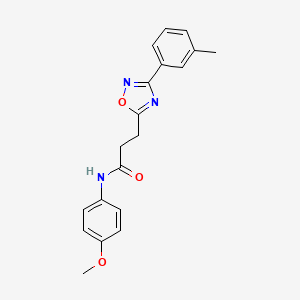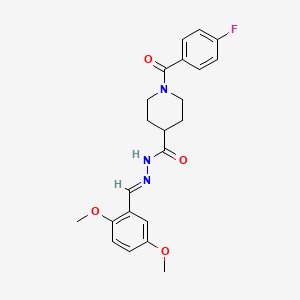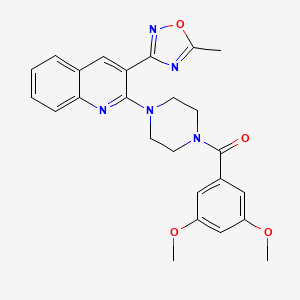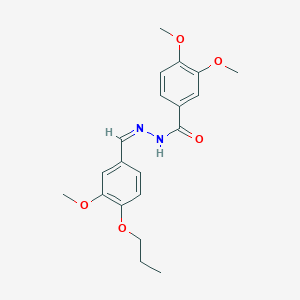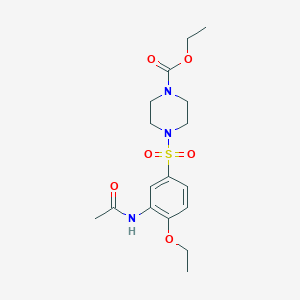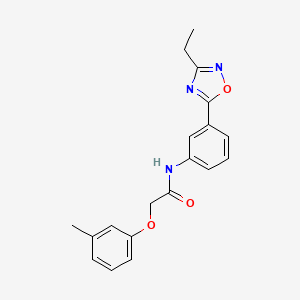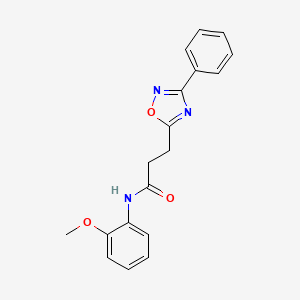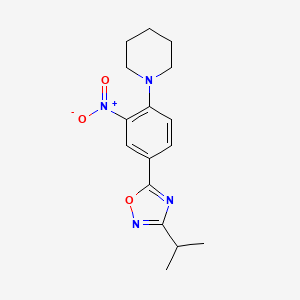![molecular formula C22H22N2O4S B7719600 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly known as Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation.
Mecanismo De Acción
The mechanism of action of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Physiologically, it has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied and is widely available, making it a convenient choice for researchers. However, one limitation is that it can have off-target effects on other enzymes and receptors, leading to potential side effects and complications.
Direcciones Futuras
There are several future directions for research on 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide. One area of interest is its potential use in cancer treatment. Studies have shown that it has antitumor properties and may be effective in treating a variety of cancers. Another area of interest is its potential use in infectious disease treatment. It has been shown to have antimicrobial properties and may be effective in treating bacterial and viral infections. Additionally, there is ongoing research on developing new formulations and delivery methods for this compound to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with ethylamine and sodium hydroxide to form 2-methyl-N-ethylbenzamide. Finally, the compound is reacted with 3,4-dichlorobenzenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. In addition, it has been shown to have antitumor and antimicrobial properties, making it a potential candidate for cancer and infectious disease treatments.
Propiedades
IUPAC Name |
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-23-22(25)19-15-18(14-13-16(19)2)29(26,27)24-20-11-7-8-12-21(20)28-17-9-5-4-6-10-17/h4-15,24H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTCCKNUGCTDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



